molecular formula C13H17ClF3NO B14764833 4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride

4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No.: B14764833
M. Wt: 295.73 g/mol
InChI Key: RDJMUWQAIWWZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the binding affinity of the compound to its targets, leading to increased potency and efficacy. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride stands out due to the presence of both the methoxy and trifluoromethyl groups, which impart unique chemical and pharmacological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17ClF3NO

Molecular Weight

295.73 g/mol

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(8-11(12)13(14,15)16)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H

InChI Key

RDJMUWQAIWWZFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.